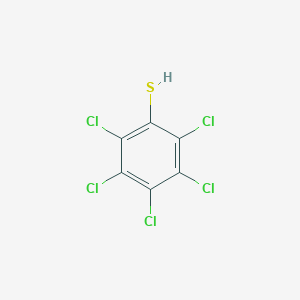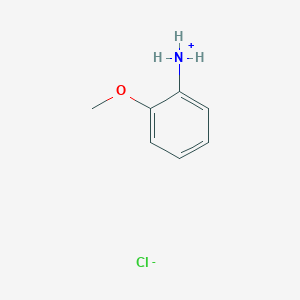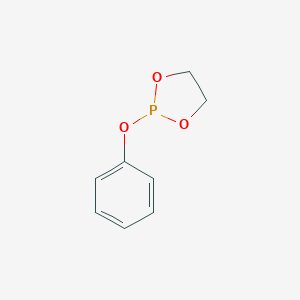
2-Phenoxy-1,3,2-dioxaphospholane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxy-1,3,2-dioxaphospholane, also known as Phenoxyphosphazene, is a cyclic phosphazene compound that has been widely used in scientific research. It is a versatile and highly reactive compound that has a broad range of applications in various fields of research.
Mécanisme D'action
The mechanism of action of 2-Phenoxy-1,3,2-dioxaphospholane is not fully understood, but it is believed to involve the formation of stable complexes with various substrates. It has been found to be a highly reactive compound that can form covalent bonds with a variety of nucleophiles, including amines, alcohols, and thiols.
Effets Biochimiques Et Physiologiques
2-Phenoxy-1,3,2-dioxaphospholane has been found to have a variety of biochemical and physiological effects. It has been shown to have antibacterial and antifungal properties, and it has also been found to inhibit the growth of cancer cells in vitro. Additionally, it has been found to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Phenoxy-1,3,2-dioxaphospholane in lab experiments is its versatility and reactivity. It can be used in a variety of applications and can form stable complexes with a wide range of substrates. However, one of the limitations of using this compound is its toxicity, which can be harmful to both humans and animals.
Orientations Futures
There are several future directions for the use of 2-Phenoxy-1,3,2-dioxaphospholane in scientific research. One potential application is in the development of new drug delivery systems, as it has been found to form stable complexes with various drugs. Additionally, it may be used in the development of new materials with unique properties, such as biodegradable polymers. Further research is needed to fully understand the potential applications of this compound in various fields of research.
Méthodes De Synthèse
The synthesis of 2-Phenoxy-1,3,2-dioxaphospholane can be achieved through several methods, including the reaction of Phosphorus pentoxide with phenol and the reaction of Phosphorus oxychloride with phenol. The latter method is the most commonly used and involves the reaction of Phosphorus oxychloride with phenol in the presence of a catalyst such as pyridine.
Applications De Recherche Scientifique
2-Phenoxy-1,3,2-dioxaphospholane has been used in various scientific research applications, including the synthesis of new materials, catalysis, and drug delivery systems. It has been found to be an effective catalyst in the synthesis of polymers, and it has also been used in the development of drug delivery systems due to its ability to form stable complexes with various drugs.
Propriétés
Numéro CAS |
1077-05-0 |
|---|---|
Nom du produit |
2-Phenoxy-1,3,2-dioxaphospholane |
Formule moléculaire |
C8H9O3P |
Poids moléculaire |
184.13 g/mol |
Nom IUPAC |
2-phenoxy-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C8H9O3P/c1-2-4-8(5-3-1)11-12-9-6-7-10-12/h1-5H,6-7H2 |
Clé InChI |
NGBJGNHDKWOIHH-UHFFFAOYSA-N |
SMILES |
C1COP(O1)OC2=CC=CC=C2 |
SMILES canonique |
C1COP(O1)OC2=CC=CC=C2 |
Autres numéros CAS |
1077-05-0 |
Synonymes |
Phosphorous acid, cyclic ethylene ester, phenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



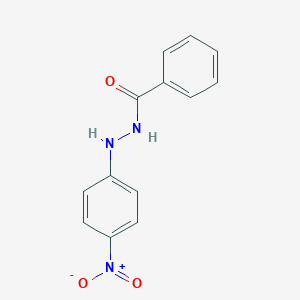
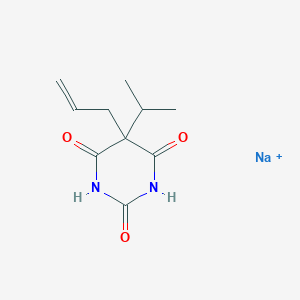
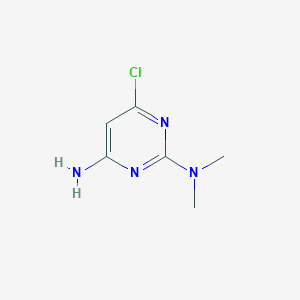
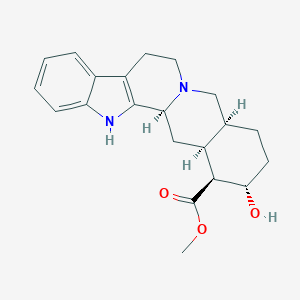
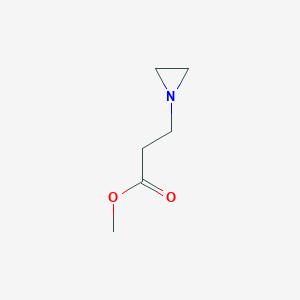
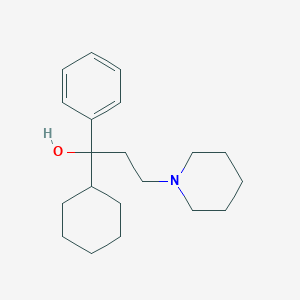
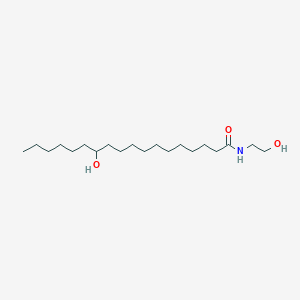
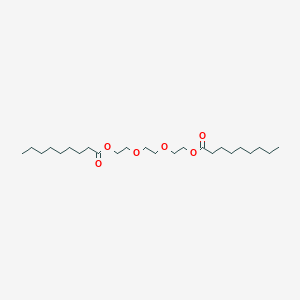
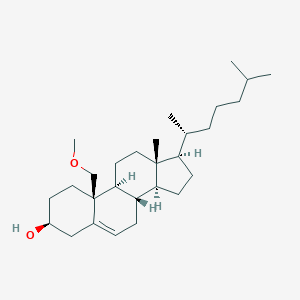
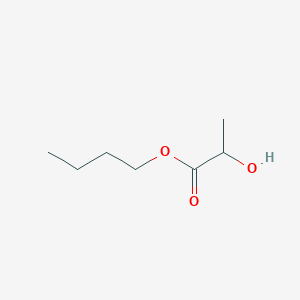
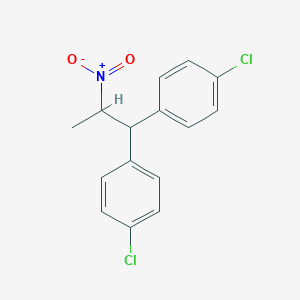
![Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B89741.png)
